molecular formula C23H33Cl2FN2O2 B2733201 1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1052405-14-7

1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No. B2733201
M. Wt: 459.43
InChI Key: LPUJPCAUTWWGRL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butylphenoxy group, a fluorophenyl group, and a piperazine ring. These groups are common in many pharmaceuticals and could suggest a potential use in medical or pharmaceutical research .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction could be used to determine the crystal structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The tert-butylphenoxy group, fluorophenyl group, and piperazine ring each have different reactivities that would influence the compound’s behavior in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

DNA Minor Groove Binder and Analogs

The compound 1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride shares structural similarities with known DNA minor groove binders, such as Hoechst 33258. Hoechst 33258 binds to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding property has made Hoechst derivatives valuable in various biological applications, including fluorescent DNA staining for cell biology research and the analysis of chromosomal DNA in plant cells. Moreover, Hoechst analogs find use as radioprotectors and topoisomerase inhibitors, highlighting a pathway for rational drug design based on minor groove binding properties (Issar & Kakkar, 2013).

Synthetic Phenolic Antioxidants and Environmental Impact

1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride's structural components resemble synthetic phenolic antioxidants (SPAs) like BHT (2,6-di-tert-butyl-4-methylphenol). These compounds are used to retard oxidative reactions in various commercial products. Recent studies focus on the environmental occurrence, human exposure, and potential toxicity of SPAs. Detected in different environmental matrices and human tissues, these compounds have raised concerns about their endocrine-disrupting effects and potential carcinogenicity. This raises the importance of understanding the environmental behavior and toxicity of compounds with similar structures (Liu & Mabury, 2020).

Piperazine Derivatives and Therapeutic Use

The piperazine moiety in 1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is significant for its presence in various therapeutic agents. Piperazine derivatives have found application in treating conditions such as depression, psychosis, and anxiety. The review of piperazine derivatives as therapeutic agents emphasizes the broad potential of this moiety in drug development, including antipsychotic, antidepressant, anticancer, and antiviral activities. This diversity indicates the importance of exploring piperazine-based molecules for novel therapeutic applications (Rathi, Syed, Shin, & Patel, 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studying its properties, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2.2ClH/c1-23(2,3)18-8-10-20(11-9-18)28-17-19(27)16-25-12-14-26(15-13-25)22-7-5-4-6-21(22)24;;/h4-11,19,27H,12-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJPCAUTWWGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

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